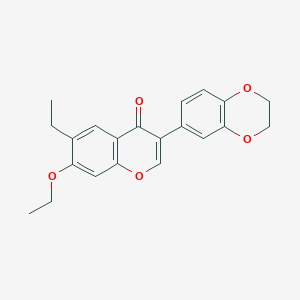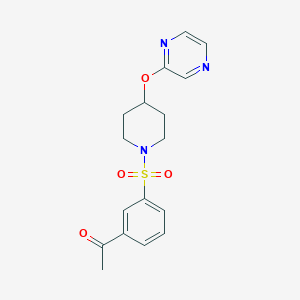
1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The presence of these heterocyclic rings suggests that this compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine and piperidine rings would likely contribute to the rigidity of the molecule, while the sulfonyl group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its solubility in water, while the aromatic rings might increase its stability .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has explored the synthesis of new heterocycles based on this compound, demonstrating significant antimicrobial properties. For example, a study by El‐Emary, Al-muaikel, and Moustafa (2002) described the synthesis of sulfonamide derivatives leading to compounds with antimicrobial activity. These derivatives were formed through reactions with aromatic aldehydes, semicarbazide, and thiosemicarbazide, producing pyrazoles, isoxazoles, and pyrimidinethiones with potential antimicrobial applications (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer Activity
The compound has also been used as a precursor in the synthesis of novel sulfones with biologically active moieties, showing potential anticancer activity. Bashandy et al. (2011) synthesized novel sulfones starting from 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone, which were evaluated for their in vitro anticancer activity against breast cancer cell lines, showcasing the compound's relevance in cancer research (Bashandy, Al-Said, Al-Qasoumi, & Ghorab, 2011).
Antiviral Activity
Additionally, derivatives of this compound have been investigated for their antiviral activities. A study focused on the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives demonstrated their potential antiviral properties, including activity against HSV1 and HAV-MBB, highlighting the compound's utility in antiviral drug development (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Synthesis of Novel Sulfones
The synthesis of novel pyrazolo[1,5-a]pyrimidine ring systems incorporating phenylsulfonyl moiety has also been reported, where derivatives showed enhanced antimicrobial activities. This research indicates the compound's role in generating new sulfone derivatives with improved biological activities (Alsaedi, Farghaly, & Shaaban, 2019).
Mecanismo De Acción
Target of Action
Piperidine derivatives, a key structural component of this compound, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of pharmacological applications .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives, however, are known to influence a variety of biochemical pathways, depending on their specific structural modifications .
Pharmacokinetics
Some piperidine derivatives have been reported to have reliable pharmacokinetic properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-13(21)14-3-2-4-16(11-14)25(22,23)20-9-5-15(6-10-20)24-17-12-18-7-8-19-17/h2-4,7-8,11-12,15H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPBXIQPFSRADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

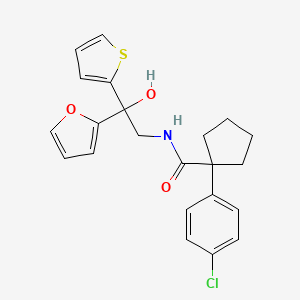

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B3018418.png)
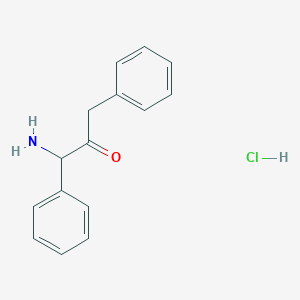

![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B3018423.png)


![N-(4-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3018430.png)

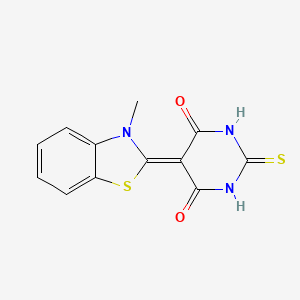
![3-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3018433.png)
